
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar pyrazole derivatives typically involves the reaction of specific enones with semicarbazide or thiosemicarbazide in the presence of an alkaline catalyst. For example, a process described for synthesizing a related compound, 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, showcases the use of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide under alkaline conditions to facilitate ring closure, leading to the formation of the pyrazole ring (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically characterized using techniques like X-ray crystallography, which provides detailed information on the crystalline structure and intermolecular interactions. For instance, the crystal structure of a related compound was determined, highlighting the presence of N-H⋯O and C-H⋯O hydrogen bonds stabilizing the structure, and showing the compound crystallizes in the triclinic system with specific unit cell parameters (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives involves interactions with various reagents to form new bonds or functional groups. An unexpected reaction observed in a similar context involved the ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, followed by N-formylation, demonstrating the complex pathways these compounds can undergo (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the thermal stability of a pyrazole compound was assessed, showing it remains stable up to 190°C, indicating significant resilience to thermal decomposition (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, acidity or basicity of the functional groups, and electrophilic or nucleophilic nature of the compound, are crucial. The electrophilic and nucleophilic regions of a pyrazole derivative's molecular surface were identified through DFT calculations, highlighting the compound's potential interactions with other molecules (Kumara et al., 2018).
科学的研究の応用
Synthesis and Heterocyclic Chemistry
This compound is involved in the synthesis of various heterocyclic derivatives, showcasing its utility in creating a plethora of novel chemical entities with potential applications in medicinal chemistry and material science. For instance, it serves as a precursor in the synthesis of benzothiophenyl-hydrazonoesters, which are further reacted to yield compounds like pyrazole, isoxazole, and pyrimidine derivatives with potential biological activities [Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004].
Antibacterial and Antimicrobial Activity
The compound's derivatives have been explored for their antibacterial and antimicrobial properties, indicating its relevance in the development of new therapeutic agents against various pathogens. Studies have identified specific derivatives that exhibit significant activity against bacteria, including resistant strains, which is crucial in the fight against antibiotic resistance [Pitucha, Kosikowska, Urszula, & Malm, 2011].
Anticancer Activity
Research into the compound's derivatives has also shown promising anticancer properties, highlighting its potential in oncology. Synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has led to compounds with potent anti-tumor agents, offering new avenues for cancer treatment and drug development [Gomha, Edrees, & Altalbawy, 2016].
特性
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-10-14(11(2)18(3)17-10)15(20)16-9-12(21-7-6-19)13-5-4-8-22-13/h4-5,8,12,19H,6-7,9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIOIXVOVSCELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

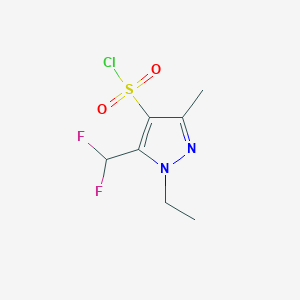
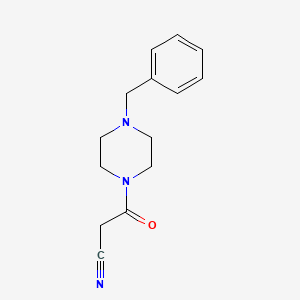
![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)


![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)
![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)
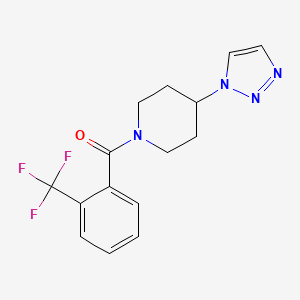
![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)
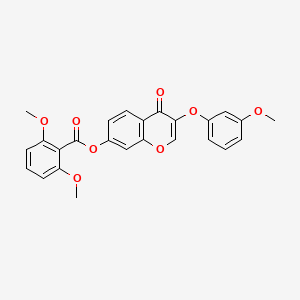
![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)
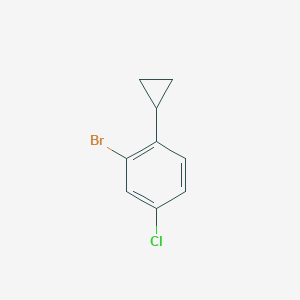

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)